1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride

Catalog No.
S808768
CAS No.
1171078-98-0
M.F
C12H14Cl2N2
M. Wt
257.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazol...

CAS Number

1171078-98-0

Product Name

1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride

IUPAC Name

1-[4-(chloromethyl)phenyl]-3,5-dimethylpyrazole;hydrochloride

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.16 g/mol

InChI

InChI=1S/C12H13ClN2.ClH/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12;/h3-7H,8H2,1-2H3;1H

InChI Key

UTBGFVQFQXGVNO-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCl)C.Cl

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCl)C.Cl

1-[4-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloromethyl group and two methyl groups at the 3 and 5 positions. The molecular formula of this compound is C12H14ClN2, and it has a molecular weight of approximately 220.7 g/mol . The compound is often utilized in various research fields due to its interesting chemical properties and potential biological activities.

Currently, there is no scientific literature available describing the mechanism of action of CMP-DMPH. This suggests the compound might be a relatively new discovery or one that hasn't been extensively studied yet.

Due to the lack of specific information, it's crucial to handle CMP-DMPH with caution, assuming it might possess similar hazards to other chloromethyl-containing compounds. These can include:

  • Skin and eye irritant: Chloromethyl groups can react with biological molecules, potentially causing irritation or damage [].
  • Suspected carcinogen: Long-term exposure to chloromethylating agents has been linked to an increased risk of cancer.

The reactivity of 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride primarily revolves around the chloromethyl group, which can undergo nucleophilic substitution reactions. This allows for the introduction of different substituents at the para position of the phenyl ring. Additionally, the pyrazole moiety can participate in various electrophilic aromatic substitution reactions due to its electron-rich nature .

Research indicates that compounds containing pyrazole structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. Specifically, 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride has shown promise in proteomics research, suggesting potential applications in drug discovery and development . Its biological mechanisms may involve inhibition of specific enzymes or modulation of signaling pathways relevant to disease processes.

The synthesis of 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride typically involves several steps:

  • Formation of the Pyrazole Ring: The initial step often includes the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole core.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved through chloromethylation reactions using reagents such as chloromethyl methyl ether or formaldehyde in the presence of acid catalysts.
  • Methylation: Methyl groups are introduced at the 3 and 5 positions through alkylation reactions using methyl iodide or other methylating agents.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the base form of the compound with hydrochloric acid .

The primary applications of 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride include:

  • Research in Proteomics: It serves as a valuable tool in proteomics studies for understanding protein interactions and functions.
  • Drug Development: Due to its potential biological activities, it may be explored further for therapeutic applications in treating various diseases.
  • Chemical Synthesis: The compound can be used as an intermediate in synthesizing other complex organic molecules .

Interaction studies involving 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride focus on its binding affinity to various biological targets. Preliminary studies suggest that this compound may interact with specific enzymes or receptors implicated in disease pathways. Further detailed studies are essential to elucidate its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride. These include:

Compound NameCAS NumberSimilarity Index
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride1107632-13-20.84
(3-(1H-Pyrazol-1-yl)phenyl)methanamine687635-04-70.82
(4-(1H-Pyrazol-1-yl)phenyl)methanamine368870-03-50.82
4-(1H-Pyrazol-1-yl)benzonitrile25699-83-60.78
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde1186663-54-60.76

Uniqueness: The uniqueness of 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride lies in its specific chloromethyl substitution pattern combined with dimethyl groups on the pyrazole ring, which may confer distinct biological activities compared to other similar compounds .

Classical N-Alkylation Approaches Using Pyrazole Precursors

Classical nitrogen-alkylation methodologies for pyrazole derivatives represent the foundational synthetic approaches that have dominated the preparation of substituted pyrazole compounds for decades [1] [2]. The conventional approach typically involves the deprotonation of pyrazole precursors under basic conditions, followed by nucleophilic substitution with appropriate electrophiles such as alkyl halides [2] [3]. For the synthesis of 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride, these classical methods employ 3,5-dimethylpyrazole as the nucleophilic component and 4-(chloromethyl)benzyl derivatives as the electrophilic alkylating agents [2] [3].

The mechanism of classical nitrogen-alkylation proceeds through initial base-mediated deprotonation of the pyrazole nitrogen, generating a pyrazolate anion that subsequently undergoes nucleophilic substitution with the electrophilic alkylating agent [3] [4]. Potassium carbonate in dimethyl sulfoxide has emerged as a particularly effective superbasic medium for these transformations, as the dimethyl sulfoxide solvent weakens electrostatic interactions between metal cations and anions, thereby enhancing both the basicity of the alkali metal base and the nucleophilicity of the resulting pyrazolate anion [3]. Under optimized conditions using potassium carbonate and dimethyl sulfoxide, regioselective nitrogen-1 alkylation of 3-substituted pyrazoles has been achieved with yields ranging from 70-95% [3].

Temperature optimization studies have demonstrated that room temperature conditions generally provide superior regioselectivity compared to elevated temperatures [3]. The reaction exhibits characteristics consistent with an SN2 mechanism, as evidenced by decreased reaction rates observed with sterically hindered secondary halide substrates [3]. Regioselectivity in unsymmetrical pyrazoles is primarily controlled by steric factors, with the major product typically corresponding to alkylation at the less sterically hindered nitrogen center [3] [2].

ParameterOptimal ConditionsYield RangeReference
Base SystemK₂CO₃/DMSO70-95% [3]
TemperatureRoom Temperature- [3]
SolventDMSO- [3]
Reaction Time24 hours- [3]

Alternative base systems including sodium hydride and cesium carbonate have been investigated, though potassium carbonate consistently provides superior results in terms of both yield and regioselectivity [3]. The choice of electrophile significantly impacts reaction efficiency, with benzylic and phenethyl halides generally providing excellent yields, while secondary and tertiary alkyl halides often result in elimination side reactions [3].

Trichloroacetimidate-Mediated Alkylation Protocols

Trichloroacetimidate-mediated alkylation represents a significant advancement in pyrazole nitrogen-functionalization methodology, offering an alternative to traditional base-promoted alkylation reactions [1] [2]. This approach utilizes trichloroacetimidate electrophiles in conjunction with Brønsted acid catalysts to achieve efficient nitrogen-alkylation under mild conditions [1] [2]. The methodology has demonstrated particular utility for the preparation of nitrogen-alkyl pyrazoles present in medicinally relevant lead structures [1].

Optimization studies for trichloroacetimidate-mediated alkylation have established camphorsulfonic acid as the optimal Brønsted acid catalyst, providing 77% yield when employed at 20 mol% loading [1]. The reaction proceeds efficiently in 1,2-dichloroethane at 23°C with reaction times as short as 4 hours [1]. Comparative evaluation of Lewis acids including trimethylsilyl trifluoromethanesulfonate and boron trifluoride etherate showed inferior performance relative to camphorsulfonic acid [1].

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
120 mol% CSA1,2-DCE23471
220 mol% CSA1,2-DCE231877
320 mol% TMSOTf1,2-DCE232461
420 mol% BF₃- OEt₂1,2-DCE232468

The scope of trichloroacetimidate electrophiles compatible with this methodology is extensive, with benzylic, phenethyl, and benzhydryl trichloroacetimidates providing good to excellent yields [1]. Electron-rich benzyl imidates demonstrate superior reactivity compared to electron-deficient analogs, with 4-methoxybenzyl trichloroacetimidate affording 92% yield while 4-chlorobenzyl trichloroacetimidate provides only 37% yield [1]. This electronic dependence suggests a carbocation intermediate in the reaction mechanism, as electron-withdrawing substituents destabilize carbocation formation [1].

The mechanistic pathway appears to involve acid-catalyzed activation of the trichloroacetimidate, followed by nucleophilic attack of the pyrazole nitrogen on the resulting carbocationic intermediate [1]. The poor reactivity observed with nitro-substituted benzhydryl imidates, which failed to provide any alkylation product, further supports this mechanistic interpretation [1]. Methyl, allyl, and tert-butyl imidates are incompatible with this methodology due to either inability to form stable carbocations or competing rearrangement reactions [1].

Mechanochemical Synthesis Under Solvent-Free Conditions

Mechanochemical synthesis represents an environmentally sustainable approach to pyrazole preparation that eliminates the need for organic solvents while often providing superior reaction rates and yields compared to solution-phase methods [5] [6]. Ball milling techniques have emerged as particularly effective for the solvent-free synthesis of pyrazole derivatives, including nitrogen-alkylated systems relevant to the preparation of 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride [5].

The Knorr pyrazole synthesis has been successfully adapted to mechanochemical conditions using planetary ball milling equipment [5]. Under optimized solvent-free and catalyst-free conditions, ethyl acetoacetate and phenyl hydrazine react completely within 20 minutes to provide the corresponding pyrazole product [5]. The ball-to-reagent weight ratio has been identified as a critical parameter, with optimal results obtained using a 6:1 ratio of ball weight to total reagent weight [5].

Reaction ComponentAmountBall Weight RatioTimeYield
Ethyl acetoacetate0.01 mol6:120 min~100%
Phenyl hydrazine0.01 mol6:120 min~100%

The mechanochemical approach offers several advantages over traditional solution-phase synthesis, including dramatically reduced reaction times, elimination of solvent waste, and simplified workup procedures [5] [6]. Thin-layer chromatography monitoring indicates complete conversion within 20 minutes under optimal ball milling conditions, representing a significant improvement over conventional heating methods that typically require several hours [5].

Multicomponent mechanochemical reactions have also been developed for the synthesis of pyrano[2,3-c]pyrazole derivatives using ionic liquid catalysts [6]. These reactions proceed under solvent-free conditions with reaction times as short as 25 minutes, providing yields of 87-94% while offering advantages including simple handling, easy workup, and elimination of purification requirements [6]. The use of N-methylmorpholine N-oxide as a catalyst in these transformations provides excellent yields while maintaining the environmental benefits of solvent-free synthesis [6].

Catalytic Asymmetric Synthesis Routes

Catalytic asymmetric synthesis methodologies for pyrazole derivatives have gained significant attention due to the importance of stereochemical control in pharmaceutical applications [7] [8]. Organocatalytic approaches utilizing bifunctional thiourea catalysts have demonstrated excellent enantioselectivity in the formation of chiral pyrazole-containing compounds [7]. These methodologies are particularly relevant for the preparation of enantiomerically enriched analogs of 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride.

The asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles represents a key transformation in this area, proceeding through bifunctional thiourea-catalyzed mechanisms to provide chiral heterocycles with both isoxazole and pyrazole moieties [7]. Following in situ acetylation with acetyl chloride and triethylamine, the corresponding acetylated chiral heterocycles are obtained in good yields (72-90%) with high enantioselectivities (83-94% enantiomeric excess) [7].

Catalyst TypeYield RangeEnantioselectivityReaction Type
Bifunctional thiourea72-90%83-94% ee1,6-Addition
Copper-based60-99%VariableTrifluoromethylation
Rhodium complexesVariableHighC-H activation

Copper-catalyzed asymmetric trifluoromethylation/cyclization reactions have been developed for the synthesis of 3-trifluoromethylpyrazoles [8]. These transformations utilize hypervalent iodine reagents under transition-metal-free conditions, with optimal results obtained when the substrate-to-Togni reagent ratio is maintained at 1:1.3, providing isolated yields of 70% [8]. The incorporation of neocuproine as a ligand in copper-catalyzed systems has resulted in yields exceeding 99%, while alternative ligands such as 2,2'-bipyridine or 1,10-phenanthroline provide lower yields [8].

Base selection significantly impacts the efficiency of these asymmetric transformations, with potassium carbonate demonstrating superior performance compared to sodium hydride, potassium tert-butoxide, and sodium tert-butoxide [8]. Temperature optimization studies indicate that 60°C provides optimal yields, with both lower and higher temperatures resulting in decreased product formation [8]. Solvent effects are also pronounced, with toluene generally providing superior results compared to tetrahydrofuran or dioxane [8].

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride presents numerous technical and operational challenges that require systematic approaches to overcome [9] [10]. Industrial-scale manufacturing must address process optimization, reproducibility, regulatory compliance, and economic viability while maintaining product quality and yield [9].

Heat transfer considerations represent a primary challenge in scale-up operations, as heat dissipation characteristics differ significantly between laboratory-scale and industrial reactors [9] [10]. Large-scale vessels exhibit reduced surface area-to-volume ratios, potentially leading to temperature control difficulties and localized hot spots that can compromise product quality [9]. Mitigation strategies include improved jacket design, internal cooling coils, and advanced temperature monitoring systems [9].

Challenge CategoryIndustrial ImpactMitigation StrategyImplementation
Heat TransferTemperature control issuesEnhanced cooling systemsInternal coils, improved jackets
Mass TransferDiffusion limitationsExtended residence timesOptimized agitation systems
Mixing EfficiencyNon-uniform distributionCFD modeling studiesScaled pilot plant evaluation
Process ControlBatch-to-batch variationPAT implementationReal-time monitoring systems

Mass transfer limitations become increasingly significant at industrial scale, where diffusion-controlled processes may require longer residence times or enhanced agitation to achieve complete conversion [9] [10]. Computational fluid dynamics modeling and pilot plant studies are essential tools for understanding and optimizing mass transfer characteristics during scale-up [9]. The design of appropriate impeller systems and determination of optimal agitation rates requires careful consideration of power requirements and scale-dependent mixing patterns [9].

Flow chemistry has emerged as a promising solution for addressing many scale-up challenges associated with pyrazole synthesis [11] [12]. Continuous flow assembly line synthesis enables safe handling of reactive intermediates at elevated temperatures while providing consistent product quality and shortened processing times [11]. A unified continuous flow synthesis platform for highly functionalized pyrazoles has been developed, utilizing sequential reactor modules to perform multiple transformations including nitrogen-alkylation, arylation, deprotection, and amidation [11]. This approach provides residence times as short as 31.7 minutes with production rates of 1.76 g/hour [11].

Process Analytical Technology implementation is crucial for industrial-scale production, providing real-time monitoring of critical process parameters and enabling automated process control [9] [10]. Quality by Design principles emphasize the importance of understanding fundamental process relationships and their impact on product characteristics throughout the scale-up process [9]. Early engagement with regulatory agencies is essential to clarify expectations and ensure compliance with Good Manufacturing Practice requirements [9].

Economic considerations play a central role in industrial-scale production decisions, requiring optimization of raw material costs, energy consumption, and overall process efficiency [9]. Process intensification strategies, including the use of microreactor technology and continuous processing, offer opportunities to reduce manufacturing costs while improving product quality and consistency [13]. Environmental sustainability considerations have led to increased focus on green chemistry principles, solvent recycling, and waste minimization strategies in industrial pyrazole production [9] [6].

Dates

Last modified: 08-16-2023

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